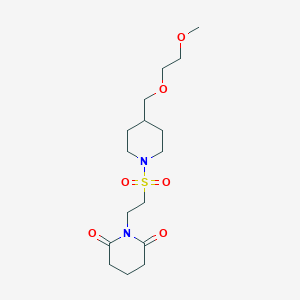

1-(2-((4-((2-Methoxyethoxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Description

BenchChem offers high-quality 1-(2-((4-((2-Methoxyethoxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-((2-Methoxyethoxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6S/c1-23-10-11-24-13-14-5-7-17(8-6-14)25(21,22)12-9-18-15(19)3-2-4-16(18)20/h14H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCXCAADMZDJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CCN(CC1)S(=O)(=O)CCN2C(=O)CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((4-((2-Methoxyethoxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, a compound with the molecular formula C16H28N2O6S and a molecular weight of 376.47 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine core substituted with a sulfonyl group and an ethyl chain, along with a methoxyethoxy group. Its structural complexity suggests diverse biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological systems, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against Candida auris, a pathogenic fungus resistant to multiple antifungal agents. The mechanism of action involves disruption of the fungal plasma membrane and induction of apoptotic pathways in affected cells .

Table 1: Antimicrobial Efficacy of Piperidine Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Plasma membrane disruption |

| pta2 | 0.50 | 1.50 | Apoptosis induction |

| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |

Cytotoxicity Studies

In vitro studies assessing cytotoxicity reveal that while some derivatives exhibit potent antimicrobial activity, they may also demonstrate toxicity at higher concentrations. For example, compounds similar to 1-(2-((4-((2-Methoxyethoxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione showed a bell-shaped dose-response curve, indicating optimal efficacy at lower concentrations but decreased viability at higher doses .

Table 2: Cytotoxicity Profile

| Concentration (μM) | Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 60 |

| 200 | 30 |

| 300 | <10 |

The proposed mechanism of action for this compound involves the inhibition of key cellular processes in pathogens, including:

- Membrane Disruption: Inducing permeability changes in microbial membranes.

- Apoptosis Induction: Triggering programmed cell death pathways.

- Cell Cycle Arrest: Preventing cell division by interfering with mitotic processes.

Case Studies

A notable case study involved synthesizing and testing several piperidine derivatives against clinical isolates of Candida auris. The study found that compounds with similar structural motifs to our compound exhibited promising antifungal activity, highlighting their potential as therapeutic agents against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for the preparation of 1-(2-((4-((2-Methoxyethoxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of this compound likely involves multi-step protocols, including:

- Piperidine-2,6-dione core formation : Glutaric acid derivatives or cyclization of amino acids (e.g., via modified Curtius or Bischler-Napieralski reactions) .

- Sulfonylation : Reaction of the piperidine intermediate with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .

- Ether linkage introduction : Alkylation of the piperidine nitrogen with 2-methoxyethoxy methyl groups using Mitsunobu or nucleophilic substitution reactions .

Optimization : Key parameters include temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions), solvent polarity adjustments (e.g., DMF for alkylation steps), and catalytic agents (e.g., DMAP for enhanced reactivity). Purity can be monitored via HPLC (see for mobile phase preparation) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., sulfonyl and methoxyethoxy groups) and stereochemistry.

- X-ray Crystallography : For unambiguous confirmation of 3D structure, as demonstrated in similar piperidine derivatives (e.g., ) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula accuracy.

- Chromatographic Purity : HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6, as in ) .

Advanced: How can researchers address contradictory biological activity data reported for this compound across studies?

Answer:

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, highlights the importance of target specificity in benzodiazepine analogs .

- Compound Purity : Use orthogonal purification methods (e.g., preparative HPLC followed by recrystallization) and quantify impurities via LC-MS.

- Solubility Effects : Adjust formulation (e.g., DMSO concentration, co-solvents) to ensure consistent bioavailability.

- Data Normalization : Include internal controls (e.g., reference inhibitors) and validate statistical significance using ANOVA or t-tests.

Advanced: What computational approaches are effective in predicting the binding affinity of this compound with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes or receptors (e.g., piperidine-based targets in and 19 ) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).

- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- Free Energy Perturbation (FEP) : For precise ΔΔG calculations in ligand optimization .

Advanced: How does the methoxyethoxy methyl substituent influence the compound’s physicochemical and pharmacological properties?

Answer:

- Solubility : The hydrophilic methoxyethoxy group enhances aqueous solubility compared to unsubstituted analogs (similar to fluorophenyl effects in ) .

- Bioavailability : Increased membrane permeability due to balanced logP (hydrophobic piperidine core vs. polar substituents).

- Target Engagement : The ether linkage may participate in H-bonding with enzymatic active sites (e.g., observed in sulfonamide-protein interactions in ) .

- Metabolic Stability : Methoxy groups resist oxidative degradation, prolonging half-life (cf. ’s isoindolinone derivatives) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Answer:

- Core Modifications : Synthesize analogs with varying substituents on the piperidine ring (e.g., replacing sulfonyl with carbonyl groups, as in ) .

- Substituent Scanning : Systematically alter the methoxyethoxy chain length or introduce halogens (e.g., fluorine for electronegativity tuning, per ) .

- Biological Profiling : Test analogs against panels of kinases, proteases, or GPCRs to identify selectivity trends.

- Crystallographic Data : Compare bound conformations of analogs (e.g., ’s aryl-substituted piperidines) to map pharmacophore features .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound?

Answer:

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors and monitor metabolites via LC-MS/MS.

- Cytochrome P450 Inhibition Assays : Identify CYP isoforms involved using fluorogenic substrates.

- Stable Isotope Labeling : Track C or H labels in the methoxyethoxy group to study cleavage kinetics.

- Pharmacokinetic Modeling : Integrate in vitro data with in vivo plasma concentration-time profiles (see for buffer systems compatible with bioanalytical methods) .

Advanced: What experimental controls are essential when investigating this compound’s anti-inflammatory activity?

Answer:

- Positive Controls : Include dexamethasone or NSAIDs in cytokine inhibition assays (e.g., IL-6, TNF-α).

- Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).

- Genetic Knockouts : Use CRISPR-edited cell lines (e.g., NF-κB pathway mutants) to confirm target specificity.

- Dose-Response Curves : Establish EC values across 3–5 logarithmic concentrations (aligned with ’s pharmacological profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.